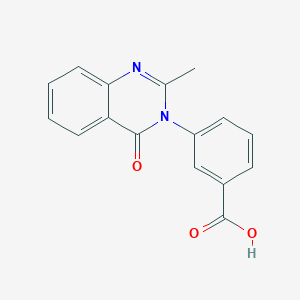
3-(2-Methyl-4-oxoquinazolin-3-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methyl-4-oxoquinazolin-3-yl)benzoic acid is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications. This compound features a quinazolinone core fused with a benzoic acid moiety, making it a unique structure with potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-oxoquinazolin-3-yl)benzoic acid typically involves the Niementowski reaction, which is a well-known method for preparing quinazolinone derivatives. The reaction starts with anthranilic acid derivatives and amides under specific conditions . Modifications to the initial reaction path include the use of formic acid or different amines instead of amides . Microwave-induced synthesis using formamide and other catalysts like SrFe12O19 nanoparticles have also been employed .
Industrial Production Methods
Industrial production of this compound may involve green chemistry approaches to enhance yield and reduce environmental impact. For instance, the use of deep eutectic solvents (DES) and microwave-induced synthesis has been reported to be effective . These methods not only improve the efficiency of the reaction but also align with sustainable chemistry practices.
化学反応の分析
Types of Reactions
3-(2-Methyl-4-oxoquinazolin-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The benzoic acid moiety allows for various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include different quinazolinone derivatives, which can be further functionalized to enhance their biological activity .
科学的研究の応用
作用機序
The mechanism of action of 3-(2-Methyl-4-oxoquinazolin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit various enzymes and receptors, leading to its biological effects. For instance, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent reactions .
類似化合物との比較
Similar Compounds
3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound features a similar quinazolinone core but with different substituents, leading to varied biological activities.
4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate: Another quinazolinone derivative with distinct structural features and biological properties.
Uniqueness
3-(2-Methyl-4-oxoquinazolin-3-yl)benzoic acid stands out due to its unique combination of a quinazolinone core and a benzoic acid moiety. This structure imparts specific biological activities that are not observed in other similar compounds .
特性
IUPAC Name |
3-(2-methyl-4-oxoquinazolin-3-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10-17-14-8-3-2-7-13(14)15(19)18(10)12-6-4-5-11(9-12)16(20)21/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMJIFVZLRHHHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














